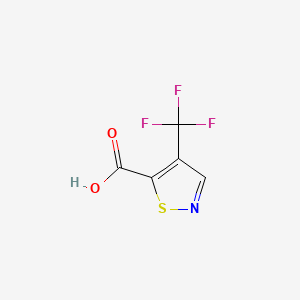
4-(Trifluoromethyl)-1,2-thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethyl)-1,2-thiazole-5-carboxylic acid is a heterocyclic organic compound characterized by the presence of a trifluoromethyl group attached to a thiazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-1,2-thiazole-5-carboxylic acid typically involves the reaction of trifluoroacetyl chloride with vinyl ethyl ether, followed by cyclization and hydrolysis. The reaction conditions include maintaining a controlled temperature and using appropriate solvents such as toluene .
Industrial Production Methods: For industrial production, the process involves the use of inexpensive and readily available raw materials. The reaction is carried out in a closed reaction flask with controlled temperature and stirring conditions. The product is then purified through standard separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Trifluoromethyl)-1,2-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium trifluoroacetate and trifluoromethyltrimethylsilane are employed for substitution reactions.
Major Products: The major products formed from these reactions include various trifluoromethylated derivatives, which are of interest in pharmaceutical and agrochemical applications .
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethyl)-1,2-thiazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Trifluoromethyl)-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological receptors and enzymes, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity .
Vergleich Mit ähnlichen Verbindungen
- Trifluoromethylbenzenes
- Trifluoromethylphenols
- Trifluoromethylbenzoic acids
Comparison: Compared to these similar compounds, 4-(Trifluoromethyl)-1,2-thiazole-5-carboxylic acid stands out due to its thiazole ring, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C5H2F3NO2S |
|---|---|
Molekulargewicht |
197.14 g/mol |
IUPAC-Name |
4-(trifluoromethyl)-1,2-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C5H2F3NO2S/c6-5(7,8)2-1-9-12-3(2)4(10)11/h1H,(H,10,11) |
InChI-Schlüssel |
WOXQNTDFDZSGFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NSC(=C1C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid](/img/structure/B13447370.png)
![(2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-[[4-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]oxane-3,4-diol;hydrate](/img/structure/B13447378.png)

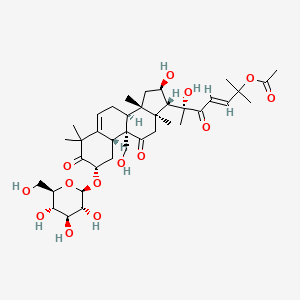
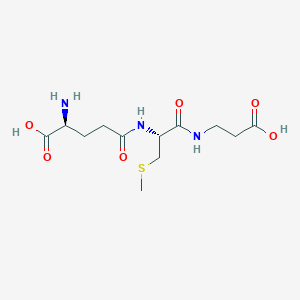
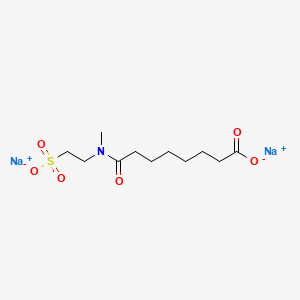

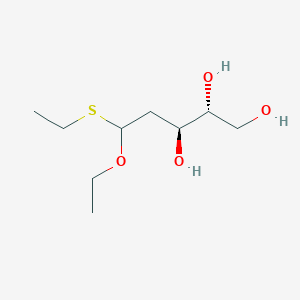
![N-[(thiophen-2-yl)methyl]cyclobutanaminehydrochloride](/img/structure/B13447426.png)
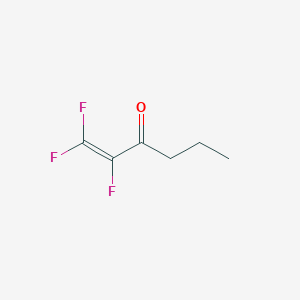
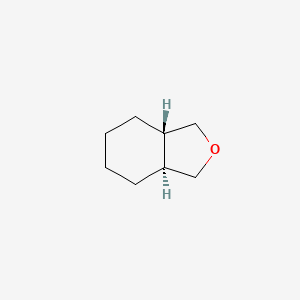
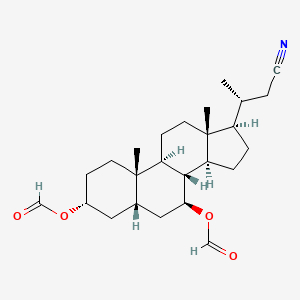
![(Z)-but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B13447458.png)
![N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13447463.png)
